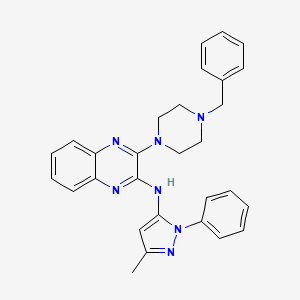![molecular formula C19H21N5O3S B12133216 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxyphenyl)acet amide](/img/structure/B12133216.png)
2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxyphenyl)acet amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-アミノ-5-(3-エトキシフェニル)(1,2,4-トリアゾール-3-イルチオ)]-N-(2-メトキシフェニル)アセトアミドは、トリアゾール誘導体のクラスに属する有機化合物です。トリアゾールは、3つの窒素原子と2つの炭素原子を含む5員環複素環化合物です。
製法
合成経路と反応条件
2-[4-アミノ-5-(3-エトキシフェニル)(1,2,4-トリアゾール-3-イルチオ)]-N-(2-メトキシフェニル)アセトアミドの合成は、通常、以下の手順を伴います。
トリアゾール環の形成: トリアゾール環は、ヒドラジン誘導体と二硫化炭素を反応させて環化反応を行うことで合成できます。その後、酸化処理を行います。
置換反応:
アミド化: 最後のステップは、アミド結合の形成です。これは、トリアゾール誘導体を適切なアシル化剤と穏やかな条件下で反応させることで実現できます。
工業的製造方法
この化合物の工業的製造には、同様の合成経路が採用されますが、より大規模な規模で行われます。連続フロー反応器や自動合成プラットフォームの使用は、製造プロセスにおける効率性と収率を向上させることができます。さらに、温度、圧力、溶媒選択などの反応条件の最適化は、大規模合成において非常に重要です。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxyphenyl)acet amide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by oxidation.
Substitution Reactions:
Amidation: The final step involves the formation of the amide bond, which can be achieved through the reaction of the triazole derivative with an appropriate acylating agent under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
化学反応の分析
反応の種類
2-[4-アミノ-5-(3-エトキシフェニル)(1,2,4-トリアゾール-3-イルチオ)]-N-(2-メトキシフェニル)アセトアミドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を用いて酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。
置換: 求核置換反応は、トリアゾール環または芳香環で起こる可能性があります。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム、およびその他の酸化剤(酸性または塩基性条件下)。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、および触媒的水素化。
置換: ハロゲン化前駆体、アミンやチオールなどの求核剤、ジメチルスルホキシド(DMSO)やアセトニトリルなどの適切な溶媒。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生成する可能性がありますが、還元はアミンまたはアルコールの形成につながる可能性があります。
科学研究への応用
2-[4-アミノ-5-(3-エトキシフェニル)(1,2,4-トリアゾール-3-イルチオ)]-N-(2-メトキシフェニル)アセトアミドは、いくつかの科学研究への応用を持っています。
医薬品化学: この化合物は、抗菌剤、抗真菌剤、または抗癌剤としての可能性について研究されています。これは、生物活性で知られているトリアゾール環の存在によるものです。
農業: 除草剤や殺虫剤などの農薬の合成における前駆体として使用できます。
材料科学: この化合物は、ポリマーやコーティングなど、特定の特性を持つ新素材の開発に利用できます。
科学的研究の応用
2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxyphenyl)acet amide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as an antimicrobial, antifungal, or anticancer agent due to the presence of the triazole ring, which is known for its biological activity.
Agriculture: It can be used as a precursor for the synthesis of agrochemicals such as herbicides and pesticides.
Materials Science: The compound can be utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
2-[4-アミノ-5-(3-エトキシフェニル)(1,2,4-トリアゾール-3-イルチオ)]-N-(2-メトキシフェニル)アセトアミドの作用機序は、特定の分子標的と経路との相互作用を伴います。トリアゾール環は、酵素または受容体と相互作用して、生物学的プロセスの阻害または活性化を引き起こす可能性があります。たとえば、細菌の細胞壁合成に関与する酵素の活性を阻害して、抗菌効果をもたらす可能性があります。
類似の化合物との比較
類似の化合物
1,2,4-トリアゾール: 類似の構造的特徴を持つ基本的なトリアゾール化合物です。
5-アミノ-1,2,4-トリアゾール: 潜在的な生物活性を持つ別のトリアゾール誘導体です。
3-エトキシフェニル-1,2,4-トリアゾール: トリアゾール環に類似の置換基を持つ化合物です。
独自性
2-[4-アミノ-5-(3-エトキシフェニル)(1,2,4-トリアゾール-3-イルチオ)]-N-(2-メトキシフェニル)アセトアミドは、トリアゾール環に特定の置換基の組み合わせが存在するため、独特です。この組み合わせは、明確な生物学的および化学的特性を与える可能性があります。エトキシフェニル基とメトキシフェニル基の両方の存在は、その溶解性、安定性、および分子標的との相互作用を強化する可能性があります。
類似化合物との比較
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar structural features.
5-amino-1,2,4-triazole: Another triazole derivative with potential biological activity.
3-ethoxyphenyl-1,2,4-triazole: A compound with similar substituents on the triazole ring.
Uniqueness
2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxyphenyl)acet amide is unique due to the specific combination of substituents on the triazole ring, which can confer distinct biological and chemical properties. The presence of both ethoxyphenyl and methoxyphenyl groups may enhance its solubility, stability, and interaction with molecular targets.
特性
分子式 |
C19H21N5O3S |
|---|---|
分子量 |
399.5 g/mol |
IUPAC名 |
2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C19H21N5O3S/c1-3-27-14-8-6-7-13(11-14)18-22-23-19(24(18)20)28-12-17(25)21-15-9-4-5-10-16(15)26-2/h4-11H,3,12,20H2,1-2H3,(H,21,25) |
InChIキー |
XNXZMFJTVBXDGN-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(2,5-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12133139.png)

![2-amino-N,1-bis[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12133148.png)
![3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12133156.png)
![N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-fluorophenyl)amino]methylidene}-2-methylpropanamide](/img/structure/B12133166.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B12133172.png)
![3-(2-Methoxyphenyl)-5-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12133175.png)
![3-[(2,5-Dimethylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine](/img/structure/B12133178.png)
![2-[(2,3-dichlorophenyl)amino]-8-methyl-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12133184.png)
![6-imino-11-methyl-7-[3-(morpholin-4-yl)propyl]-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12133186.png)

![(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12133195.png)
![N-[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]biphenyl-4-amine](/img/structure/B12133207.png)
